4-(Furan-3-YL)-3,8-dihydroxy-1-methoxy-9H-thioxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Furan-3-YL)-3,8-dihydroxy-1-methoxy-9H-thioxanthen-9-one is a complex organic compound that features a furan ring, a thioxanthene core, and multiple hydroxyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-3-YL)-3,8-dihydroxy-1-methoxy-9H-thioxanthen-9-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a furan derivative, followed by its reaction with a thioxanthene precursor under acidic or basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would typically include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-3-YL)-3,8-dihydroxy-1-methoxy-9H-thioxanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
4-(Furan-3-YL)-3,8-dihydroxy-1-methoxy-9H-thioxanthen-9-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 4-(Furan-3-YL)-3,8-dihydroxy-1-methoxy-9H-thioxanthen-9-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like furfural and 5-hydroxymethylfurfural share the furan ring structure.
Thioxanthene Derivatives: Compounds such as chlorprothixene and flupenthixol share the thioxanthene core.
Uniqueness
4-(Furan-3-YL)-3,8-dihydroxy-1-methoxy-9H-thioxanthen-9-one is unique due to the combination of its furan ring and thioxanthene core, along with the presence of multiple functional groups. This unique structure imparts distinct chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C18H12O5S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-(furan-3-yl)-3,8-dihydroxy-1-methoxythioxanthen-9-one |
InChI |
InChI=1S/C18H12O5S/c1-22-12-7-11(20)14(9-5-6-23-8-9)18-16(12)17(21)15-10(19)3-2-4-13(15)24-18/h2-8,19-20H,1H3 |
InChI Key |
SNVKMDHBGYYZMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)O)C3=COC=C3)SC4=CC=CC(=C4C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.